![molecular formula C17H19N B232176 N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine](/img/structure/B232176.png)
N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine, also known as SCH23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in 1983 by researchers at the pharmaceutical company Schering-Plough. Since then, it has been extensively studied for its potential use in scientific research.
Mecanismo De Acción
N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine acts as a competitive antagonist at the dopamine D1 receptor. It binds to the receptor and prevents dopamine from binding, thereby blocking its downstream signaling pathways. This results in a decrease in the activity of the dopamine D1 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine are primarily related to its antagonistic action at the dopamine D1 receptor. It has been shown to decrease the release of dopamine in the prefrontal cortex and the nucleus accumbens, two brain regions involved in reward and motivation. It has also been shown to decrease the activity of the mesolimbic dopamine system, which is involved in drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine is its high selectivity for the dopamine D1 receptor. This allows researchers to study the specific effects of dopamine D1 receptor blockade without interfering with other neurotransmitter systems. However, one limitation of N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over long periods of time.
Direcciones Futuras
There are several future directions for research involving N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine. One area of interest is the potential use of N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine as a therapeutic agent for various neurological and psychiatric disorders. Another area of interest is the development of new compounds that target the dopamine D1 receptor with greater selectivity and efficacy. Finally, there is ongoing research into the role of the dopamine D1 receptor in various physiological and pathological processes, which may lead to new insights into the underlying mechanisms of these processes.
Métodos De Síntesis
The synthesis of N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine involves several steps. The first step is the preparation of the starting material, 10,11-dihydro-5H-dibenzo[a,d]cycloheptene. This is achieved by the reduction of the corresponding ketone using sodium borohydride. The resulting dihydro compound is then treated with methylamine to form the final product, N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine.
Aplicaciones Científicas De Investigación
N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine has been widely used in scientific research to study the dopamine D1 receptor and its role in various physiological and pathological processes. It has been used to investigate the involvement of the dopamine D1 receptor in reward, motivation, learning, and memory. It has also been used to study the role of the dopamine D1 receptor in drug addiction, schizophrenia, and Parkinson's disease.
Propiedades
Fórmula molecular |
C17H19N |
|---|---|
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
1-(6,11-dihydro-5H-dibenzo[1,2-a:1//',2//'-e][7]annulen-11-yl)-N-methylmethanamine |
InChI |
InChI=1S/C17H19N/c1-18-12-17-15-8-4-2-6-13(15)10-11-14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3 |
Clave InChI |
KRGZWDPNVIINFY-UHFFFAOYSA-N |
SMILES |
CNCC1C2=CC=CC=C2CCC3=CC=CC=C13 |
SMILES canónico |
CNCC1C2=CC=CC=C2CCC3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



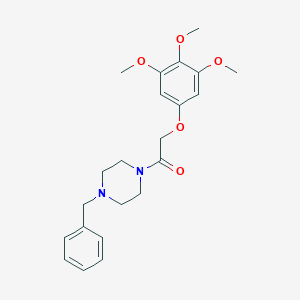
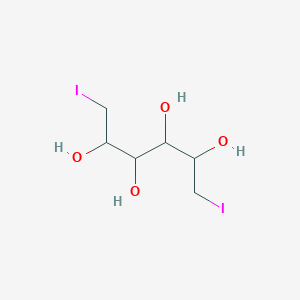
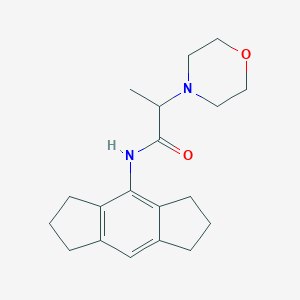
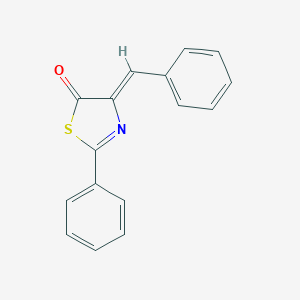

![2-[4-(8-Bromo-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232102.png)
![2-[4-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232105.png)
![1-(8-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232108.png)
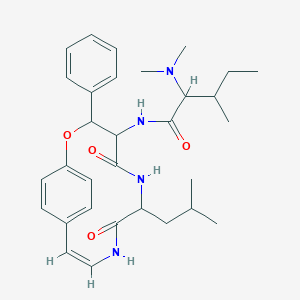
![N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-propyn-1-amine](/img/structure/B232114.png)
![3-{4-[3-Fluoro-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}-1-propanol](/img/structure/B232115.png)


![{2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol](/img/structure/B232118.png)